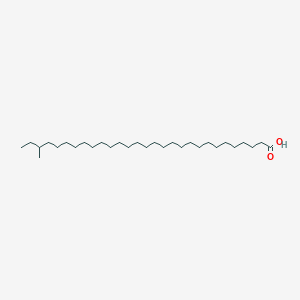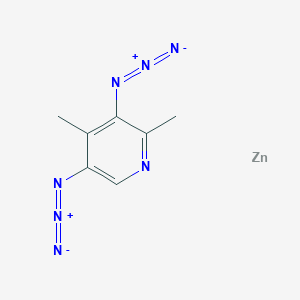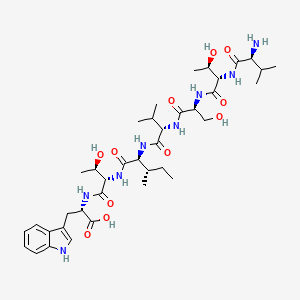
27-Methylnonacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27-Methylnonacosanoic acid is a long-chain fatty acid with the molecular formula C₃₀H₆₀O₂ It is a methyl-branched derivative of nonacosanoic acid, characterized by the presence of a methyl group at the 27th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 27-Methylnonacosanoic acid typically involves the alkylation of nonacosanoic acid with a suitable methylating agent. One common method is the Friedel-Crafts alkylation, where nonacosanoic acid is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes, such as the fermentation of genetically modified microorganisms capable of producing long-chain fatty acids with specific branching patterns. These methods are advantageous due to their sustainability and potential for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The carboxyl group of this compound can participate in nucleophilic substitution reactions, forming esters or amides. Common reagents for esterification include alcohols and acid catalysts like sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, amines, sulfuric acid, elevated temperatures.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
27-Methylnonacosanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of long-chain fatty acids in various chemical reactions.
Biology: The compound is investigated for its role in cell membrane structure and function, as well as its potential effects on lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: this compound is used in the production of specialty chemicals, lubricants, and surfactants due to its unique physicochemical properties.
Wirkmechanismus
The mechanism of action of 27-Methylnonacosanoic acid involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. Its methyl-branched structure allows for unique interactions with other lipid molecules, potentially affecting membrane protein function and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but its effects on lipid metabolism and cell signaling are of particular interest.
Vergleich Mit ähnlichen Verbindungen
Nonacosanoic acid: The parent compound without the methyl branch.
28-Methylnonacosanoic acid: A similar compound with the methyl group at the 28th carbon position.
30-Methylnonacosanoic acid: Another methyl-branched derivative with the methyl group at the 30th carbon position.
Uniqueness: 27-Methylnonacosanoic acid is unique due to the specific position of the methyl branch, which can significantly influence its chemical reactivity and biological interactions compared to its isomers
Eigenschaften
CAS-Nummer |
142178-72-1 |
|---|---|
Molekularformel |
C30H60O2 |
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
27-methylnonacosanoic acid |
InChI |
InChI=1S/C30H60O2/c1-3-29(2)27-25-23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24-26-28-30(31)32/h29H,3-28H2,1-2H3,(H,31,32) |
InChI-Schlüssel |
MUPQJTNURHWHBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)

![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)


![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)
![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)


![7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15160811.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL](/img/structure/B15160819.png)
